molecular formula C13H8ClN B14269840 4-Chlorobenzo[h]quinoline CAS No. 181950-47-0

4-Chlorobenzo[h]quinoline

Cat. No.: B14269840
CAS No.: 181950-47-0
M. Wt: 213.66 g/mol
InChI Key: DAUXSUVIIQJLPT-UHFFFAOYSA-N
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Description

4-Chlorobenzo[h]quinoline is a versatile chlorinated quinoline derivative that serves as a key synthetic intermediate and building block in medicinal chemistry and organic synthesis. The chloroquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive molecules . This compound is particularly valuable for constructing more complex molecular architectures, including potential anticancer agents and antimicrobial compounds, through nucleophilic substitution and metal-catalyzed cross-coupling reactions . In research applications, quinoline derivatives are extensively investigated for their diverse pharmacological properties. The benzo[h]quinoline structure, a fused polycyclic system, may offer enhanced planar rigidity compared to simpler quinolines, potentially leading to unique interactions with biological targets. Related chloroquinoline compounds are recognized for their role in the development of antimalarial drugs , and ongoing research explores their potential in other therapeutic areas such as antivirals, anti-inflammatories, and oncology . The chlorine atom at the 4-position is a reactive site that facilitates further functionalization, allowing researchers to generate libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment, consulting its safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181950-47-0

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

4-chlorobenzo[h]quinoline

InChI

InChI=1S/C13H8ClN/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H

InChI Key

DAUXSUVIIQJLPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=CN=C32)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 4 Chlorobenzo H Quinoline

Nucleophilic Aromatic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the benzo[h]quinoline (B1196314) ring system is a key reactive handle for introducing a variety of functional groups through nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental to the derivatization of this heterocyclic core.

Amination Reactions

The substitution of the C-4 chlorine with various amino groups is a widely employed strategy to synthesize a range of 4-aminobenzo[h]quinoline derivatives. These reactions typically proceed by treating 4-chlorobenzo[h]quinoline or its derivatives with a primary or secondary amine. The reaction is often facilitated by heat and can be performed with or without a catalyst. For instance, the condensation of 2,4-dichlorobenzo[h]quinoline with naphth-1-ylamine in the presence of a copper(I) iodide (CuI) catalyst can selectively yield mono- or di-substituted (naphthalen-1-yl)benzo[h]quinoline amines. The general principle of this amination is analogous to the well-established reactions of other chloroquinolines, where the nucleophilic amine displaces the chloride ion at the activated C-4 position.

The reaction conditions, such as temperature and the use of a catalyst, can be tailored to control the selectivity of the substitution, particularly in di- or poly-chlorinated substrates.

Table 1: Examples of Amination Reactions on Chloroquinoline Systems

Chloroquinoline Reactant Amine Nucleophile Product
2,4-Dichlorobenzo[h]quinoline Naphth-1-ylamine 2-Chloro-N-(naphthalen-1-yl)benzo[h]quinolin-4-amine
4,7-Dichloroquinoline Butylamine N-Butyl-7-chloroquinolin-4-amine

Thiolation Reactions

The introduction of sulfur-containing moieties at the C-4 position can be achieved through thiolation reactions. These reactions involve the displacement of the chlorine atom by a sulfur nucleophile, such as a thiol or thiourea (B124793). For example, the reaction of 4-chloro-8-methylquinolin-2(1H)-thione with thiols like ethanethiol, butanethiol, or thiophenol in the presence of a base like sodium ethoxide leads to the formation of the corresponding 4-alkyl(or phenyl)thio derivatives. mdpi.com

These 4-thioether-substituted benzo[h]quinolines can serve as intermediates for further synthetic modifications. The reaction of 4-chloro-8-methylquinoline-2(1H)-thione with thiourea can also lead to the formation of a 4-sulfanylquinoline derivative. mdpi.com

Table 2: Examples of Thiolation Reactions on 4-Chlorinated Quinoline (B57606) Derivatives

Chloroquinoline Reactant Sulfur Nucleophile Reaction Conditions Product
4-Chloro-8-methylquinoline-2(1H)-thione Ethanethiol Sodium ethoxide, ethanol, reflux 4-(Ethylthio)-8-methylquinoline-2(1H)-thione mdpi.com
4-Chloro-8-methylquinoline-2(1H)-thione Butanethiol Sodium ethoxide, ethanol, reflux 4-(Butylthio)-8-methylquinoline-2(1H)-thione mdpi.com
4-Chloro-8-methylquinoline-2(1H)-thione Thiophenol Sodium ethoxide, ethanol, reflux 8-Methyl-4-(phenylthio)quinoline-2(1H)-thione mdpi.com

Phenoxylation Reactions

The chlorine at the C-4 position can also be displaced by oxygen nucleophiles, particularly phenoxides, to form 4-phenoxybenzo[h]quinoline derivatives. This O-arylation is a valuable method for introducing aryl ether linkages. The reaction typically involves treating the this compound with a phenol (B47542) in the presence of a base. A patent describes the preparation of 4-phenoxy quinoline derivatives through such a process. google.com

Microwave-assisted, metal- and ligand-free O-arylation of quinolones using diaryliodonium salts in the presence of a base provides an alternative route to aryloxyquinolines. researchgate.net Furthermore, the fundamental principles of nucleophilic aromatic substitution on activated aryl halides are well-demonstrated in the reaction of perfluorophenyl-substituted quinolines with phenol derivatives, which proceeds under basic conditions to form ether linkages. mdpi.com

Table 3: Examples of Phenoxylation and O-Arylation Reactions on Chloroquinolines

Chloroquinoline Reactant Oxygen Nucleophile Reaction Type Product
4-Chloroquinoline derivative Phenol derivative Nucleophilic Aromatic Substitution 4-Phenoxyquinoline derivative google.com
Quinolone Diphenyliodonium salt Microwave-assisted O-arylation Aryloxyquinoline researchgate.net

Functional Group Transformations and Side-Chain Modifications

Beyond the initial substitution at the C-4 position, the introduced functional groups can undergo a variety of subsequent transformations, allowing for the synthesis of more complex and diverse benzo[h]quinoline derivatives.

Ester Reduction and Aldehyde Formation

Functional groups on the benzo[h]quinoline scaffold, such as esters, can be chemically modified. For instance, benzo[h]quinoline derivatives containing an ester group can be synthesized, and this ester can then be reduced to the corresponding primary alcohol. Subsequent oxidation of this alcohol can then yield the respective aldehyde. mdpi.com One study details a Doebner-Miller reaction to produce a benzo[h]quinoline derivative with a methyl ester, which is then reduced and subsequently oxidized to form the aldehyde. mdpi.com The hydrolysis of an ester group on a substituted benzo[h]quinoline to a carboxylic acid has also been reported, showcasing another possible transformation. mdpi.com

Table 4: Example of Ester Reduction and Aldehyde Formation on a Benzo[h]quinoline Derivative

Starting Material Reaction Sequence Intermediate/Final Product
Benzo[h]quinoline with methyl ester substituent 1. Reduction 2. Oxidation Benzo[h]quinoline carbaldehyde mdpi.com

Imine Formation and Schiff Base Synthesis from Benzo[h]quinoline Carbaldehydes

Benzo[h]quinoline carbaldehydes, which can be synthesized as described above, are valuable precursors for the formation of imines, commonly known as Schiff bases. This reaction involves the condensation of the aldehyde group with a primary amine. For example, 2-chloro-benzo[h]quinoline-3-carbaldehyde can react with diamines to form Schiff base ligands. nih.gov

The synthesis of Schiff bases is a versatile method for creating complex molecules with a wide range of applications. The reaction typically involves refluxing the aldehyde and the amine in a suitable solvent. nih.gov The formation of the imine bond is a key step in the synthesis of various heterocyclic systems and ligands for coordination chemistry.

Table 5: Examples of Schiff Base Synthesis from Quinoline and Benzo[h]quinoline Carbaldehydes

Aldehyde Reactant Amine Reactant Product Type
2-Chloro-benzo[h]quinoline-3-carbaldehyde 4,4'-Diaminobibenzyl Schiff base ligand nih.gov
2-Chloro-benzo[h]quinoline-3-carbaldehyde 4,4'-Diaminodiphenylsulfone Schiff base ligand nih.gov
2-Chloro-8-methylquinoline-4-carbaldehyde 2-Aminobenzo[d]thiazole N-(Benzo[d]thiazol-2-yl)-1-(2-chloro-8-methylquinolin-4-yl)methanimine rsc.org

Pyrazole (B372694) Ring Annelation on Benzo[h]quinoline Scaffolds

The fusion of a pyrazole ring onto the benzo[h]quinoline framework results in the formation of complex heterocyclic systems, such as benzo[h]pyrazolo[3,4-b]quinolines. These structures are of significant interest in medicinal chemistry. researchgate.netnih.gov Synthetic approaches to these fused systems often involve the construction of the quinoline ring onto a pre-existing pyrazole or, more commonly, the annelation of the pyrazole ring onto a quinoline motif. researchgate.net

One established method involves a one-pot reaction utilizing a substituted pyrazole derivative and a tetralone. For instance, the reaction of 5-azido-1-phenylpyrazole-4-carbaldehydes with 1-tetralone (B52770) in an ethanolic potassium hydroxide (B78521) solution yields 10-phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinolines. semanticscholar.org A similar cyclocondensation using 6-methoxy-1-tetralone (B92454) produces the corresponding methoxy-substituted benzo[h]pyrazolo[3,4-b]quinolines. semanticscholar.org

Another strategy, known as the Friedländer annulation, facilitates the synthesis of pyrazolo[3,4-b]quinolines. This condensation reaction can be performed with an aminopyrazole-carbonitrile and a cyclic ketone like cyclohexanone (B45756) to yield tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine derivatives. semanticscholar.org The versatility of these methods allows for the generation of a library of pyrazole-fused benzo[h]quinolines by varying the substituents on both the pyrazole and the quinoline precursors. mdpi.com

Table 1: Synthesis of Benzo[h]pyrazolo[3,4-b]quinoline Derivatives

Starting Material 1Starting Material 2Reagents/ConditionsProductReference
5-Azido-1-phenylpyrazole-4-carbaldehyde1-TetraloneEthanolic KOH10-Phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinoline semanticscholar.org
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileCyclohexanoneFriedländer Condensation3-Methyl-1-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine semanticscholar.org
β-TetraloneAminopyrazole, Aromatic AldehydeEthanol/CH3COOH, SnCl2 (10 mol%)Benzo[f]pyrazolo[3,4-b]quinolines mdpi.com

Cyanopyridine Derivative Formation

The synthesis of cyanopyridine derivatives attached to the benzo[h]quinoline core represents a significant pathway for creating complex, nitrogen-rich molecules. These compounds are often prepared through a multi-step sequence that builds upon a functionalized benzo[h]quinoline precursor.

A common route begins with the synthesis of 2-chloro-benzo[h]quinoline-3-carbaldehyde. semanticscholar.org This key intermediate is prepared via the Vilsmeier-Haack reaction, which involves treating N-(naphthalen-1-yl)acetamide with a reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net

The resulting 2-chloro-benzo[h]quinoline-3-carbaldehyde is then subjected to a Claisen-Schmidt condensation with a substituted acetophenone, such as p-methoxyacetophenone, in a basic medium to form a chalcone-like intermediate: 3-(2-chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one. researchgate.net

Finally, this propenone intermediate undergoes a cyclization reaction with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) in refluxing ethanol. semanticscholar.org This step constructs the pyridine (B92270) ring, yielding the target cyanopyridine derivative, specifically 2-amino-4-(2-chlorobenzo[h]quinolin-3-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile. The pyridine ring is a fundamental component in many biologically important natural products.

Table 2: Synthesis of a Cyanopyridine Derivative from 2-Chlorobenzo[h]quinoline

StepReactant(s)Reagents/ConditionsProductReference
1N-(naphthalene-1-yl)acetamideVilsmeier-Haack Reagent (POCl₃, DMF), Reflux2-Chloro-benzo[h]quinoline-3-carbaldehyde researchgate.net
22-Chloro-benzo[h]quinoline-3-carbaldehyde, p-MethoxyacetophenoneEthanol/DMF, 40% NaOH3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one researchgate.net
33-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, MalononitrileAmmonium Acetate, Ethanol, Reflux2-Amino-4-(2-chlorobenzo[h]quinolin-3-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile semanticscholar.org

Oxidative and Reductive Transformations of Benzo[h]quinolines

The benzo[h]quinoline scaffold can undergo both oxidative and reductive transformations, allowing for the introduction of new functional groups or modification of the heterocyclic core.

Oxidative Transformations: Oxidation of the nitrogen atom in the benzo[h]quinoline ring leads to the formation of Benzo[h]quinoline N-oxide. This transformation alters the electronic properties and reactivity of the parent molecule. The N-oxide can serve as a synthetic intermediate; for example, its reaction with nucleophiles can lead to the formation of phenanthrene (B1679779) derivatives through the liberation of the N-oxide group. Furthermore, selective oxidation of substituents on the benzo[h]quinoline ring, such as a sulfide (B99878) group, can be achieved. For instance, a sulfide can be oxidized first to a sulfoxide (B87167) and then to a sulfone using hydrogen peroxide under controlled temperatures. nih.govpreprints.org These oxidized sulfur species can act as good leaving groups in subsequent nucleophilic substitution reactions. nih.gov Palladium-catalyzed oxidative cross-coupling reactions of benzo[h]quinoline with arenes have also been explored, with benzoquinone playing a key role in the transformation. nih.gov

Reductive Transformations: Reduction of the benzo[h]quinoline system typically targets the pyridine ring. A tandem reductive N-alkylation process has been developed to convert quinolines, including benzo[h]quinoline, into their functionalized tetrahydroquinoline counterparts. rsc.org This one-pot method utilizes a Hantzsch ester as the reducing agent in hexafluoroisopropanol (HFIP), which facilitates both the reduction of the quinoline ring and the subsequent N-alkylation with an aldehyde. rsc.org This approach is highly chemoselective and tolerates a variety of functional groups. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Diversification

The chlorine atom at the C4 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch These reactions enable the introduction of a wide range of substituents, significantly diversifying the core structure.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species. researchgate.netwikipedia.org this compound can be effectively coupled with various arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. researchgate.netepa.gov This reaction replaces the chlorine atom with an aryl group, yielding 4-aryl-benzo[h]quinoline derivatives. The process is fundamental for building complex biaryl structures. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction is employed to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, can be applied to this compound to introduce alkynyl substituents at the 4-position. chim.itorganic-chemistry.org This provides access to arylalkyne structures, which are valuable intermediates in the synthesis of complex molecules and organic materials. libretexts.orgnih.gov The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Table 3: Examples of Transition Metal-Catalyzed Reactions on Chloro-quinolines

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-Miyaura Coupling4-Chloroquinoline derivativeArylboronic acidPd(PPh₃)₄, Base4-Arylquinoline derivative researchgate.netepa.gov
Sonogashira CouplingAryl/Vinyl HalideTerminal AlkynePd catalyst, Cu(I) cocatalyst, Amine baseArylalkyne / Conjugated enyne wikipedia.orglibretexts.org
Heck Coupling4-Iodopyrano[4,3-b]quinolineAlkenePd catalystAlkenylated pyranoquinoline chim.it

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chlorobenzo H Quinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing profound insights into the chemical environment of individual atoms.

¹H NMR Applications

Proton (¹H) NMR spectroscopy is instrumental in defining the substitution pattern on the aromatic rings of benzo[h]quinoline (B1196314) systems. For a related compound, 10-chlorobenzo[h]quinoline, the ¹H NMR spectrum, recorded in CDCl₃, displays characteristic signals for the aromatic protons. These signals appear as multiplets and doublets in the range of δ 7.51–9.12 ppm. rsc.org Specifically, the spectrum shows multiplets at δ 7.51–7.56 (2H), a doublet at δ 7.67 (d, J = 8.80 Hz, 1H), a doublet at δ 7.75 (d, J = 8.76 Hz, 1H), a doublet at δ 7.81 (d, J = 7.76 Hz, 2H), a multiplet at δ 8.13–8.17 (1H), and a multiplet at δ 9.09–9.12 (1H). rsc.org The chemical shifts and coupling constants provide definitive information about the connectivity and spatial relationships of the protons within the molecule. In the case of Schiff base ligands derived from 2-chloro benzo[h]quinoline-3-carbaldehyde, the ¹H NMR spectra, recorded in CDCl₃ at 500 MHz, reveal complex aromatic multiplets and characteristic singlets for imine protons. orientjchem.org For instance, one such derivative exhibits multiplets in the δ 7.33-7.98 ppm range and singlets for the imine protons at δ 9.13 and 9.22 ppm. orientjchem.org

¹³C NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For 10-chlorobenzo[h]quinoline, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for each carbon atom in the aromatic system, appearing at δ 121.7, 126.6, 127.5, 127.6, 127.7, 127.8, 128.2, 131.5, 132.3, 135.7, 136.3, 146.5, and 147.6. rsc.org The synthesis of quinoline-based pyrazolone (B3327878) compounds also utilizes ¹³C NMR for characterization, confirming the formation of the desired fused ring system. ariviyalpublishing.com

Table 1: NMR Data for a 10-Chlorobenzo[h]quinoline Analog

Nucleus Chemical Shift (ppm)
¹H 7.51–7.56 (m, 2H), 7.67 (d, J = 8.80 Hz, 1H), 7.75 (d, J = 8.76 Hz, 1H), 7.81 (d, J = 7.76 Hz, 2H), 8.13–8.17 (m, 1H), 9.09–9.12 (m, 1H) rsc.org
¹³C 121.7, 126.6, 127.5, 127.6, 127.7, 127.8, 128.2, 131.5, 132.3, 135.7, 136.3, 146.5, 147.6 rsc.org

Data recorded in CDCl₃. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. The IR spectra of benzo[h]quinoline derivatives show characteristic absorption bands. For example, Schiff base ligands derived from 2-chloro benzo[h]quinoline-3-carbaldehyde exhibit strong C=N stretching bands around 1617 cm⁻¹, along with various C-H and aromatic C=C stretching and bending vibrations. orientjchem.org The absence of N-H stretching bands in the 3150-3450 cm⁻¹ region confirms the formation of the imine linkage. orientjchem.org In studies of quinoline (B57606) derivatives, characteristic IR bands are observed for ν(C=N) at 1607 cm⁻¹ and ν(C=C) at 1553 cm⁻¹. researchgate.net Raman spectroscopy provides complementary information. For quinoline itself, characteristic Raman peaks are observed at 770, 1019, 1030, 1376, and 1579 cm⁻¹, which are attributed to various ring deformation and stretching modes. escholarship.org

Table 2: Key IR Absorption Bands for a 2-Chlorobenzo[h]quinoline-derived Schiff Base

Wavenumber (cm⁻¹) Assignment
3050 Aromatic C-H Stretch
2900, 2850 Aliphatic C-H Stretch
1617 C=N Stretch
1600, 1580, 1500 Aromatic C=C Stretch
1400-720 Fingerprint Region (C-H Bending, C-Cl Stretch)

Data obtained from a KBr pellet. orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and electronic structure. Benzo[h]quinoline systems, with their extended π-systems, exhibit characteristic absorption bands in the UV-Vis region. The absorption spectra of 1H-pyrazolo[3,4-b]quinolines, which share a similar fused aromatic core, typically show a broad S₀→S₁ (π→π) transition with an absorption maximum between 380 and 420 nm, and multiple bands at shorter wavelengths (<300 nm) corresponding to other π→π transitions. mdpi.com The specific positions and intensities of these bands can be influenced by substituents on the quinoline ring. For instance, the introduction of different groups can cause a red or blue shift in the absorption maxima. encyclopedia.pub

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of a compound. For 10-chlorobenzo[h]quinoline, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. The calculated m/z for C₁₃H₉ClN is 214.0424, with the found value being 214.0418, which is in excellent agreement. rsc.org The fragmentation patterns observed in the mass spectrum can provide further structural information. For a derivative, 4-Chloro-2-(trifluoromethyl)benzo(h)quinoline, GC-MS analysis shows prominent peaks at m/z 281 and 283, corresponding to the isotopic pattern of the chlorine atom, and a fragment at m/z 177. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable data, X-ray crystallography offers the most definitive structural information by determining the precise arrangement of atoms in the solid state. Although a specific crystal structure for 4-Chlorobenzo[h]quinoline was not found in the search results, studies on related compounds highlight the power of this technique. For example, the crystal structure of a co-crystal of 4-chlorobenzoic acid and quinoline reveals an orthorhombic system with specific unit cell dimensions (a = 13.2385 Å, b = 3.8307 Å, c = 26.2464 Å). nih.govresearchgate.net In another example, a Schiff base derived from 2-Chloro-benzo[h]quinoline-3-carbaldehyde was found to crystallize in a monoclinic system with the P2₁/n space group. ariviyalpublishing.com Such studies provide precise bond lengths, bond angles, and intermolecular interactions, offering a complete three-dimensional picture of the molecule in the solid state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been an indispensable tool for the unambiguous determination of the molecular structure of benzo[h]quinoline derivatives. For instance, the analysis of a co-crystal of 4-chlorobenzoic acid and quinoline revealed an orthorhombic crystal system with the space group Pca21. nih.govresearchgate.net The unit cell parameters were determined to be a = 13.2385 (5) Å, b = 3.8307 (2) Å, and c = 26.2464 (9) Å, with a volume of 1331.03 (10) ų. nih.govresearchgate.net

In a different study on 2-Chlorobenzo[h]quinoline-3-carbaldehyde (B1649936), the compound was found to crystallize in the monoclinic space group P2/c. researchgate.net The unit cell dimensions were a = 14.1569 (6) Å, b = 4.0264 (2) Å, c = 20.2421 (9) Å, with a β angle of 111.493 (2)° and a volume of 1065.87 (10) ų. researchgate.net Another related derivative, benzo[h]quinoline-3-carboxamide, also crystallizes in a monoclinic system with the space group P21/c, accommodating four molecules within the unit cell. researchgate.netnih.gov

A novel Schiff base, 4-((2-chlorobenzo[h]quinolin-3-yl)methyleneamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, was characterized and found to adopt a monoclinic crystal system with a P21/n space group. ariviyalpublishing.com These studies underscore the power of single-crystal X-ray diffraction in providing precise atomic coordinates and establishing the fundamental crystal system and space group of these complex molecules.

Table 1: Crystallographic Data for Benzo[h]quinoline Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z Ref
4-Chlorobenzoic acid–quinoline (1/1) C₇H₅ClO₂·C₉H₇N Orthorhombic Pca2₁ 13.2385 (5) 3.8307 (2) 26.2464 (9) 90 1331.03 (10) 4 nih.govresearchgate.net
2-Chlorobenzo[h]quinoline-3-carbaldehyde C₁₄H₈ClNO Monoclinic P2/c 14.1569 (6) 4.0264 (2) 20.2421 (9) 111.493 (2) 1065.87 (10) 4 researchgate.net
Benzo[h]quinoline-3-carboxamide C₁₄H₁₀N₂O Monoclinic P2₁/c - - - - - 4 researchgate.netnih.gov
4-((2-chlorobenzo[h]quinolin-3-yl)methyleneamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one C₂₅H₁₉ClN₄O Monoclinic P2₁/n - - - - - 4 ariviyalpublishing.com

Planarity and Torsion Angle Analysis of Fused Ring Systems

The planarity of the fused ring system is a critical feature of benzo[h]quinoline derivatives, significantly influencing their electronic properties and potential for π-π stacking interactions. In 2-Chlorobenzo[h]quinoline-3-carbaldehyde, the benzo[h]quinolinyl fused-ring system is remarkably planar, with a root mean square deviation of 0.016 Å. researchgate.net However, the formyl group attached to this planar core shows a slight deviation, with a C—C—C—O torsion angle of 10.7 (4)°, indicating it is slightly bent out of the plane. researchgate.net This minor twist can have implications for the compound's reactivity and intermolecular interactions.

Similarly, in a co-crystal of 4-chlorobenzoic acid and quinoline, the 4-chlorobenzoic acid molecule itself is nearly planar, exhibiting a dihedral angle of only 2.9 (14)° between the carboxy group and the benzene (B151609) ring. nih.govresearchgate.netiucr.org In the hydrogen-bonded unit of this co-crystal, the dihedral angle between the quinoline ring system and the benzene ring of the benzoic acid is a more substantial 44.75 (4)°. nih.govresearchgate.netiucr.org The carboxy plane forms dihedral angles of 42.2 (1)° and 2.9 (14)° with the quinoline ring system and the benzene ring, respectively. nih.govresearchgate.net

The molecular conformation of quinolin-8-yl 4-chlorobenzoate (B1228818) demonstrates an orthogonal orientation between the quinoline and 4-chlorobenzoate rings, with a dihedral angle of 89.30°. mdpi.com This is in contrast to an amino-substituted analogue where the angle is distorted due to intramolecular hydrogen bonding. mdpi.com In another study involving 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, the dihedral angles between the benzene and planar quinoline rings were found to be 117.7(2)° and 117.4(2)°, respectively. eurjchem.com

Table 2: Selected Torsion and Dihedral Angles in Benzo[h]quinoline Systems

Compound/System Angle Description Value (°) Ref
2-Chlorobenzo[h]quinoline-3-carbaldehyde C—C—C—O torsion angle of the formyl group 10.7 (4) researchgate.net
4-Chlorobenzoic acid–quinoline (1/1) Dihedral angle between carboxy group and benzene ring 2.9 (14) nih.govresearchgate.netiucr.org
4-Chlorobenzoic acid–quinoline (1/1) Dihedral angle between quinoline ring and benzoic acid benzene ring 44.75 (4) nih.govresearchgate.netiucr.org
Quinolin-8-yl 4-chlorobenzoate Dihedral angle between quinoline and 4-chlorobenzoate rings 89.30 mdpi.com
5-Nitroquinolin-8-yl-3-bromobenzoate Dihedral angle between benzene and quinoline rings 117.7(2) eurjchem.com
5-Nitroquinolin-8-yl-3-chlorobenzoate Dihedral angle between benzene and quinoline rings 117.4(2) eurjchem.com

Intermolecular Interactions: Hydrogen Bonding and Crystal Packing Motifs

The solid-state architecture of this compound systems is dictated by a variety of intermolecular interactions, with hydrogen bonding and π-π stacking playing pivotal roles. In the co-crystal of 4-chlorobenzoic acid and quinoline, the two components are linked by a primary O—H···N hydrogen bond. nih.govresearchgate.netiucr.org This is further supported by intermolecular C—H···O hydrogen bonds, which collectively form a layered structure parallel to the ab plane. nih.govresearchgate.netiucr.orgresearchgate.net

In the crystal structure of benzo[h]quinoline-3-carboxamide, molecules are held together by both classical and nonclassical intermolecular hydrogen bonds. researchgate.net Dimers are formed via N—H···O hydrogen bonds, and these dimers are further linked into chains by C—H···N and C—H···O interactions. d-nb.info The packing is additionally stabilized by off-centre π–π stacking interactions between the pyridine (B92270) and outermost benzene rings, with a centroid-to-centroid distance of 3.610 (1) Å. d-nb.info

The crystal structure of quinolin-8-yl 4-chlorobenzoate reveals C–H···N and C–H···O hydrogen bonds that form molecular chains. mdpi.com Within these chains, Cl···π contacts are observed with distances of 3.7692(12) Å. mdpi.com Neighboring chains interact through van der Waals forces and additional Cl···π contacts involving the chlorobenzoate ring. mdpi.com In contrast, the crystal packing of 5-nitroquinolin-8-yl-3-bromobenzoate is notable for the absence of intermolecular hydrogen bonding, while its chloro-analogue features C-H···O interactions. eurjchem.com

Table 3: Intermolecular Interactions in Benzo[h]quinoline Derivatives

Compound Interaction Type Description Ref
4-Chlorobenzoic acid–quinoline (1/1) O—H···N Hydrogen Bond Connects the two components. nih.govresearchgate.netiucr.org
4-Chlorobenzoic acid–quinoline (1/1) C—H···O Hydrogen Bonds Links the hydrogen-bonded units into layers. nih.govresearchgate.netiucr.orgresearchgate.net
Benzo[h]quinoline-3-carboxamide N—H···O Hydrogen Bonds Forms molecular dimers. d-nb.info
Benzo[h]quinoline-3-carboxamide π–π Stacking Off-centre stacking between pyridine and benzene rings (3.610 (1) Å). d-nb.info
Quinolin-8-yl 4-chlorobenzoate C–H···N and C–H···O Hydrogen Bonds Forms molecular chains. mdpi.com
Quinolin-8-yl 4-chlorobenzoate Cl···π Contacts Occur within and between molecular chains. mdpi.com
5-Nitroquinolin-8-yl-3-chlorobenzoate C-H···O Intermolecular Interaction Connects molecules in the crystal lattice. eurjchem.com

Computational Chemistry and Theoretical Investigations of 4 Chlorobenzo H Quinoline Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. By approximating the many-electron Schrödinger equation, DFT provides a feasible yet rigorous framework for investigating complex chemical systems. For derivatives of benzoquinoline, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed with various basis sets (e.g., 6-311++G(d,p)) to optimize molecular geometries and predict a wide array of chemical attributes kuleuven.benih.govdergipark.org.tr.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity nih.gov. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive nih.gov.

In studies of related benzo[f]quinoline (B1222042) derivatives, DFT calculations have been used to determine these energy levels. For instance, the HOMO-LUMO gap helps to understand the potential antiproliferative or antioxidant activities of these compounds nih.govresearchgate.net. The HOMO is associated with the ability to donate electrons, while the LUMO represents the capacity to accept electrons. The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. For benzo[h]quinoline (B1196314) systems, the HOMO is typically localized over the fused aromatic rings, while the LUMO distribution can be influenced by substituents nih.gov. The introduction of a chlorine atom at the 4-position of the benzo[h]quinoline scaffold is expected to influence the energies of these frontier orbitals due to its electronegativity and inductive effects.

Table 1: Representative Frontier Molecular Orbital Energies for Related Quinoline (B57606) Derivatives

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Indoloquinoline Alkaloid Analogue-6.02-1.704.32 ajchem-a.com
2-oxo-4-phenyl quinoline (B3LYP/6-31G(d,p))--4.49889 chesci.com
2-oxo-4-phenyl quinoline (HF/6-31G(d,p))--10.56680 chesci.com

This table presents data from structurally related compounds to illustrate typical values obtained through DFT calculations. Data for 4-Chlorobenzo[h]quinoline is not explicitly available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions that are rich or poor in electrons, which is crucial for understanding intermolecular interactions and chemical reactivity kuleuven.be. The MEP map uses a color spectrum where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential ajchem-a.com.

For quinoline derivatives, MEP analyses consistently show negative potential localized around the nitrogen atom due to its lone pair of electrons, making it a primary site for hydrogen bonding and electrophilic interactions kuleuven.beresearchgate.net. The presence of a chlorine atom, as in this compound, would introduce a region of negative potential around itself, while also influencing the electron distribution across the entire aromatic system. Such maps are critical for predicting how the molecule will orient itself when approaching a biological receptor or another molecule researchgate.net.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals) nih.gov. This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. The energy associated with these interactions (E(2)) indicates the strength of the delocalization.

In studies of substituted quinolines, NBO analysis reveals significant π-π* interactions within the aromatic rings, contributing to their stability researchgate.net. The analysis can also highlight important interactions involving substituents. For 2-chloroquinoline-3-carbaldehyde, NBO analysis has been used to understand the charge delocalization and hyperconjugative interactions involving the chloro and aldehyde groups nih.gov. For this compound, NBO analysis would be expected to quantify the resonance effects of the chlorine atom's lone pairs with the quinoline ring system and the stabilization energy derived from these electronic interactions.

Table 2: Illustrative NBO Donor-Acceptor Interactions in a Related Chloroquinoline

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) N7π(C2-C3)15.21π-conjugation
LP(1) N7π(C8-C9)10.89π-conjugation
π(C4-C5)π(C2-C3)20.54π-delocalization
π(C4-C5)π(C8-C9)22.15π-delocalization
π(C8-C9)π*(C4-C5)18.78π-delocalization

Data adapted from a study on 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) to demonstrate the type of information obtained from NBO analysis. Specific values for this compound are not available in the provided sources.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational analysis through DFT is a powerful method for understanding the molecular vibrations observed in experimental infrared (IR) and Raman spectra nih.gov. By calculating the harmonic frequencies, researchers can assign the observed spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of atoms. The Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of each internal coordinate to a given normal mode dergipark.org.trejournal.by.

For various substituted quinolines, DFT calculations (e.g., B3LYP/6-311++G(d,p)) have successfully predicted vibrational spectra that show good agreement with experimental data after applying appropriate scaling factors nih.govdergipark.org.tr. Studies on compounds like 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate (B514982) have utilized PED to make reliable vibrational assignments researchgate.net. For this compound, such calculations would predict the characteristic frequencies for the C-Cl stretching mode, as well as the various C-H and ring stretching and bending modes, providing a theoretical fingerprint of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. This computational technique is invaluable for exploring the conformational landscape of flexible molecules and for studying the stability and dynamics of ligand-receptor complexes nih.govnih.gov.

For benzo[h]quinoline derivatives, MD simulations have been employed to investigate the dynamics of intermolecular interactions, such as hydrogen bonds, in different environments nih.govmdpi.com. These simulations can reveal the stability of specific conformations and the occurrence of dynamic events like proton transfer nih.gov. When studying ligand-target interactions, MD simulations are used to assess the stability of a binding pose predicted by molecular docking. By simulating the complex in a solvent environment, researchers can observe how the ligand and protein adapt to each other, calculate the binding free energy, and identify key residues that maintain the interaction over time researchgate.netnih.gov. For this compound, MD simulations would be crucial for validating docking poses in potential biological targets and understanding the dynamic behavior of the complex, which is essential for rational drug design.

Molecular Docking Studies for Predictive Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor bohrium.com. It is a fundamental tool in drug discovery for screening virtual libraries of compounds and for hypothesizing the mechanism of action of a potential drug molecule. The method involves sampling a large number of conformations and orientations of the ligand within the binding site and scoring them based on their steric and energetic complementarity nih.gov.

Derivatives of benzo[h]quinoline and the closely related benzo[f]quinoline have been the subject of numerous docking studies to explore their potential as therapeutic agents. For example, derivatives have been docked into the active sites of acetylcholinesterase (AChE) to investigate their insecticidal activity researchgate.netbohrium.com and into cyclin-dependent kinase 5 (CDK-5) to assess their antiproliferative potential nih.gov. A study on protein kinase CK2 inhibitors specifically included 2-chlorobenzo[h]quinoline-3-carboxylic acid, identifying key hydrophobic interactions and hydrogen bonds within the ATP-binding site tandfonline.com. These studies demonstrate that the benzoquinoline scaffold can form favorable interactions, such as π-π stacking with aromatic residues and hydrogen bonds via substituents, with various biological targets. For this compound, docking studies would be essential to identify potential protein targets and to predict the specific interactions that govern its binding affinity and selectivity.

Structure-Activity Relationship (SAR) Analysis and Computational Design

Structure-Activity Relationship (SAR) analysis for derivatives of the benzo[h]quinoline scaffold, including chlorinated variants, is a critical component in the computational design of new therapeutic agents and other bioactive molecules. By systematically altering substituents on the benzo[h]quinoline core and evaluating the subsequent changes in biological activity, researchers can identify key structural features responsible for a desired effect.

Computational design strategies often employ molecular docking to predict how these compounds interact with biological targets. For instance, studies on benzo[h]quinoline derivatives designed as potential antitumor agents have utilized docking to understand their interaction with DNA. nih.gov These computational models suggest that benzo[h]quinolines can act as DNA-intercalating agents. nih.gov The SAR analysis of these compounds revealed that the degree of saturation in the quinoline ring system is a significant determinant of cytotoxicity. In general, saturated tetrahydrobenzo[h]quinolines demonstrated greater cytotoxic effects compared to their unsaturated benzo[h]quinoline counterparts. nih.gov

In the context of designing inhibitors for specific enzymes, such as protein kinase CK2, modifications of the 3-quinoline carboxylic acid moiety have been explored. tandfonline.com SAR studies showed that benzo[h]quinoline-3-carboxylic acid derivatives were potent inhibitors. tandfonline.com Computational docking revealed that the location of the quinoline heterocycle within the enzyme's active site was crucial for activity. tandfonline.com Specifically, derivatives like 2-chlorobenzo[h]quinoline-3-carboxylic acid positioned the quinoline ring deep within the active site, leading to effective inhibition. tandfonline.com The conversion of the carboxylic acid at position 3 and the chlorine at position 2 into a tetrazolo[1,5-a]quinoline (B14009986) ring system also resulted in highly active compounds. tandfonline.com

Furthermore, SAR analysis has been applied to the development of benzo[h]quinoline-based insecticides. researchgate.net These studies highlight how different functional groups and fused heterocyclic rings attached to the core structure influence larvicidal potency against species like Culex pipiens. researchgate.net The introduction of pyrrolinone and hydrazone moieties, for example, has led to derivatives with significant insecticidal efficacy, in some cases surpassing that of standard insecticides. researchgate.net Molecular docking simulations supported these findings by showing strong and stable binding of the active compounds to key insect neuroreceptors like acetylcholinesterase (AChE). researchgate.net

The table below summarizes key SAR findings for various benzo[h]quinoline derivatives from computational and biological studies.

Compound Series Target Key SAR Findings Computational Method Reference
Benzo[h]quinoline & Tetrahydrobenzo[h]quinoline DerivativesAntitumor (DNA)Saturated tetrahydrobenzo[h]quinolines are generally more cytotoxic than unsaturated analogs.Molecular Docking nih.gov
2-Chlorobenzo[h]quinoline-3-carboxylic Acid DerivativesProtein Kinase CK2The benzo[h]quinoline scaffold shows better inhibitory activity than benzo[f]quinoline analogs due to deeper binding in the active site.Molecular Docking tandfonline.com
Tetrazolo[1,5-a]quinoline-4-carboxylic Acid DerivativesProtein Kinase CK2Conversion from 2-chloro-3-carboxy quinoline to the tetrazole ring system yields potent inhibitors.Not Specified tandfonline.com
Pyrrolinone & Hydrazone Derivatives of Benzo[h]quinolineInsecticidal (AChE)The specific nature of heterocyclic substituents significantly impacts larvicidal potency.Molecular Docking, MD Simulations researchgate.net

In Silico Prediction of Pharmacokinetic Properties (ADME) for Compound Optimization

The optimization of lead compounds based on the this compound scaffold heavily relies on the in silico prediction of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These computational methods allow for the early assessment of a molecule's potential drug-likeness and pharmacokinetic profile, guiding synthetic efforts toward candidates with a higher probability of success.

Computational tools and web servers like SwissADME and admetSAR are frequently used to calculate these properties. iscientific.org For benzo[h]quinoline derivatives developed as potential insecticides, in silico ADME profiling has indicated favorable pharmacokinetic properties for the most potent compounds, supporting their potential as effective and bioavailable larvicides. researchgate.netresearchgate.net This analysis is crucial for developing agents that can be effectively absorbed and distributed to the target site within the organism. researchgate.netresearchgate.net

Similarly, for quinoline-benzimidazole hybrids, which share the quinoline core, in silico ADME predictions have been instrumental. mdpi.com These studies calculate a range of properties including lipophilicity (e.g., XLOGP3), molecular weight (MW), topological polar surface area (TPSA), aqueous solubility (log S), and the number of rotatable bonds. mdpi.com The results are often visualized using bioavailability radars, which provide a quick assessment of drug-likeness. For the most active compounds in these series, the ADME predictions showed that they possess drug-like properties. mdpi.com

The table below presents a representative set of computationally predicted ADME properties for different classes of compounds containing a quinoline or benzoquinoline core, illustrating the type of data used for compound optimization.

Property Quinoline-Benzimidazole Hybrid (9c) Quinoline-Benzimidazole Hybrid (14e) Significance in Drug Design Reference
Lipophilicity (XLOGP3) 3.894.88Affects absorption, solubility, and plasma protein binding. mdpi.com
Molecular Weight ( g/mol ) 520.00598.08Influences diffusion and transport across membranes. mdpi.com
Topological Polar Surface Area (TPSA) (Ų) 89.15114.21Correlates with passive molecular transport through membranes. mdpi.com
Aqueous Solubility (log S) -4.61-6.04Crucial for absorption and formulation. mdpi.com
Fraction of Csp3 Atoms 0.040.14An indicator of molecular saturation and complexity. mdpi.com
Number of Rotatable Bonds 57Relates to conformational flexibility and target binding. mdpi.com

These in silico evaluations are a cornerstone of modern drug discovery and chemical design, enabling the efficient filtering of large virtual libraries of compounds. iscientific.org By prioritizing the synthesis of molecules like this compound derivatives that exhibit promising ADME profiles alongside high predicted activity, researchers can significantly streamline the optimization process and reduce the reliance on more resource-intensive experimental assays. iscientific.org

Non Clinical Research Applications and Biological Relevance of 4 Chlorobenzo H Quinoline Derivatives

Applications in Antimicrobial Research

The antimicrobial properties of 4-Chlorobenzo[h]quinoline derivatives have been explored against various pathogens, including bacteria and fungi.

Research has highlighted the potential of quinoline (B57606) derivatives against multi-drug-resistant Gram-positive bacteria. Studies have synthesized and evaluated focused libraries of these compounds, revealing significant activity against clinically important strains.

A series of quinoline compounds demonstrated good potency against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). acs.orgacs.org For instance, certain derivatives with specific substitutions, such as a p-isopropyl phenyl ring or a 3-chloro-4-fluoro group, showed potent activity against MRSA with Minimum Inhibitory Concentrations (MIC) as low as 1.5 μg/mL. acs.orgacs.org Another compound in the series exhibited an MIC of 0.75 μg/mL against both MRSA and VRE. acs.org The majority of these quinoline compounds also displayed very potent activity against the emerging hypervirulent bacterium Clostridium difficile. acs.org One derivative showed an MIC of 1.0 μg/mL against C. difficile, which is comparable to the activity of Vancomycin (MIC = 0.5 μg/mL). acs.orgacs.org

Further studies on quinoline-thiourea derivatives also reported significant bacteriostatic activity against MRSA. nih.gov One such derivative exhibited MIC90 values against MRSA that were comparable to the well-known antibacterial agent vancomycin. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives Against Gram-Positive Bacteria This table is interactive. You can sort and filter the data.

Compound Type Bacterial Strain MIC (μg/mL) Reference
Phenyl-substituted quinoline MRSA 1.5 acs.org
Phenyl-substituted quinoline MRSE 3.0 acs.org
Phenyl-substituted quinoline VRE 1.5 acs.org
CF3-derived quinoline MRSA 0.75 acs.org
CF3-derived quinoline VRE 0.75 acs.org
Isopropyl phenyl-substituted quinoline MRSA 1.5 acs.org
Isopropyl phenyl-substituted quinoline MRSE 6.0 acs.org
Isopropyl phenyl-substituted quinoline VRE 3.0 acs.org
Quinolone Derivative MRSA ATCC33591 8 otago.ac.nz
Fluoroquinolone Derivative MRSA 14-4 & 14-5 2 otago.ac.nz
Quinolone-Rhodanine Derivative MDR Gram-positive bacteria 1-2 cardiff.ac.uk
Quinolone-Thiourea Derivative S. aureus 3.95–5.26 nih.gov
Quinolone-Thiourea Derivative E. coli 2.63–3.95 nih.gov

The investigation of quinoline derivatives has extended to their efficacy against plant pathogenic fungi. Inspired by the structure of quinine, researchers have designed and synthesized novel quinoline analogs, evaluating their activity against a panel of agriculturally significant fungi.

Studies on fluorinated quinoline analogs revealed good antifungal activity against several phytopathogenic fungi at a concentration of 50 μg/mL. wikipedia.org For example, certain derivatives exhibited over 80% inhibition against Sclerotinia sclerotiorum, and another showed an 80.8% inhibition rate against Rhizoctonia solani. wikipedia.org In another study, a derivative of 2,8-bis(trifluoromethyl)-4-quinolinol, compound Ac12, demonstrated potent activity against S. sclerotiorum and Botrytis cinerea, with EC50 values of 0.52 and 0.50 μg/mL, respectively. nih.gov This activity was more potent than the lead compound and the commercial fungicide 8-hydroxyquinoline. nih.gov The preliminary mechanism for this compound was suggested to involve causing abnormal morphology of cell membranes and increasing membrane permeability. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Derivatives Against Plant Pathogenic Fungi This table is interactive. You can sort and filter the data.

Compound Fungal Strain EC50 (μg/mL) Inhibition Rate (%) at 50 μg/mL Reference
Ac12 Sclerotinia sclerotiorum 0.52 - nih.gov
Ac12 Botrytis cinerea 0.50 - nih.gov
Lead Compound 3 Sclerotinia sclerotiorum 1.72 - nih.gov
Lead Compound 3 Botrytis cinerea 1.89 - nih.gov
8-Hydroxyquinoline Sclerotinia sclerotiorum 2.12 - nih.gov
8-Hydroxyquinoline Botrytis cinerea 5.28 - nih.gov
Fluorinated quinoline (2b) Sclerotinia sclerotiorum - >80 wikipedia.org
Fluorinated quinoline (2e) Sclerotinia sclerotiorum - >80 wikipedia.org
Fluorinated quinoline (2f) Sclerotinia sclerotiorum - >80 wikipedia.org
Fluorinated quinoline (2k) Sclerotinia sclerotiorum - >80 wikipedia.org
Fluorinated quinoline (2n) Sclerotinia sclerotiorum - >80 wikipedia.org
Fluorinated quinoline (2g) Rhizoctonia solani - 80.8 wikipedia.org

Role in Antimalarial Drug Discovery Efforts

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being prominent examples. acs.orgresearchgate.net Research continues to explore new quinoline derivatives to overcome drug resistance.

A series of quinoline-4-carboxamides, identified from a phenotypic screen against Plasmodium falciparum, were optimized to produce lead molecules with low nanomolar in vitro potency. citedrive.combohrium.com The initial screening hit had an EC50 of 120 nM. citedrive.combohrium.com Optimization led to compounds with excellent oral efficacy in a P. berghei malaria mouse model, achieving ED90 values below 1 mg/kg. citedrive.combohrium.com These promising results were attributed to a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2). citedrive.combohrium.com

Other research has focused on synthesizing quinolinyl-1H-1,2,3-triazoles and N-(2-((7-chloroquinolin-4-yl)amino)alkyl)benzenesulfonamides, which were tested against chloroquine-resistant strains of P. falciparum. nih.gov Additionally, certain quinolinyl-dihydropyridine derivatives have shown potent in vitro antimalarial activity, with one compound displaying an IC50 value of 0.014 µg/mL against P. falciparum. researchgate.net

Table 3: Antimalarial Activity of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

Compound Type Parasite Strain Activity Metric Value Reference
Quinoline-4-carboxamide (Screening Hit) Plasmodium falciparum (3D7) EC50 120 nM citedrive.combohrium.com
Optimized Quinoline-4-carboxamides Plasmodium berghei (in vivo) ED90 < 1 mg/kg citedrive.combohrium.com
Quinolinyl-dihydropyridine derivative Plasmodium falciparum IC50 0.014 µg/mL researchgate.net
N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine Plasmodium falciparum IC50 0.46 µg/mL researchgate.net

Investigation as Enzyme Inhibitors

The biological activity of this compound derivatives is often linked to their ability to inhibit specific enzymes that are crucial for pathogen survival or cell proliferation.

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Their inhibition is a key mechanism for many anticancer and antibacterial agents. Benzo[h]quinolines have been synthesized and investigated as potential topoisomerase inhibitors. For example, 2-chlorobenzo[h]quinoline-3-carbaldehyde (B1649936) has been used as a precursor to synthesize derivatives intended to act as topoisomerase inhibitors. The planar structure of the quinoline ring is believed to facilitate intercalation into DNA bases, which, combined with enzyme inhibition, contributes to its biological activity. Studies have shown that various quinoline derivatives can inhibit topoisomerase IIα, preventing the enzyme from relaxing supercoiled DNA.

Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govresearchgate.net It is a primary target for azole antifungal drugs. researchgate.net Recent research has explored quinoline derivatives as potential inhibitors of this enzyme.

Molecular docking studies have suggested that quinoline-based compounds can bind favorably to the active site of fungal CYP51. For example, a molecular docking study of quinoline-based monocarbonyl analogs of curcumin (B1669340) provided insight into a plausible mechanism of antifungal activity through inhibition of CYP51. Similarly, quinoline-triazole hybrids were designed as potential CYP51 inhibitors, with in silico studies showing strong interactions with key amino acid residues in the enzyme's active site. Research on pyrimido[4,5-b]quinoline derivatives also used molecular modeling to investigate the binding mode of the more potent antifungal compounds to the CYP51 active site, finding a good correlation with the observed biological activity. citedrive.com These studies indicate that, like azoles, quinoline derivatives can be designed to target and inhibit CYP51, thereby disrupting fungal cell membrane integrity. citedrive.com

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of quinoline have been identified as promising candidates for the inhibition of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). a-z.lu Research has shown that certain quinoline derivatives can act as dual inhibitors, targeting both AChE and MAO-B. nih.gov

A study on ellagic acid derivatives demonstrated that specific compounds can effectively inhibit both AChE and MAO-B. nih.gov For instance, 4′-O-(α-l-rhamnopyranosyl)-3,3′,4-tri-O-methylellagic acid was found to inhibit AChE with an IC50 value of 10.1 µM and MAO-B with an IC50 of 7.27 µM. nih.gov Similarly, 3,3′,4-tri-O-methylellagic acid showed potent AChE inhibition with an IC50 of 10.7 µM. nih.gov Kinetic studies revealed that these compounds act as reversible and competitive inhibitors of AChE. nih.gov

Furthermore, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group were synthesized and evaluated for their anti-cholinesterase activities. mdpi.com Several of these compounds exhibited dual inhibition of both AChE and butyrylcholinesterase (BChE). mdpi.com Notably, one derivative demonstrated the most potent inhibition of AChE and BChE with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. mdpi.com Kinetic analysis indicated a mixed-type inhibition mechanism for AChE. mdpi.com

Molecular docking simulations have been employed to understand the binding interactions of these derivatives with the enzymes. a-z.lunih.gov For the ellagic acid derivatives, the binding energies for AChE were significant, with hydrogen bond formation with key residues like Tyr124 being observed. nih.gov These findings highlight the potential of quinoline-based structures as scaffolds for developing multi-target inhibitors for neurodegenerative disorders. a-z.lunih.gov

Table 1: Inhibitory Activities of Selected Quinoline Derivatives against AChE and MAO-B

CompoundTarget EnzymeIC50 (µM)Inhibition Type
4′-O-(α-l-rhamnopyranosyl)-3,3′,4-tri-O-methylellagic acidAChE10.1Competitive
4′-O-(α-l-rhamnopyranosyl)-3,3′,4-tri-O-methylellagic acidMAO-B7.27-
3,3′,4-tri-O-methylellagic acidAChE10.7Competitive
Ellagic acidAChE41.7-
Ellagic acidMAO-B9.21-
4-N-phenylaminoquinoline derivative (11g)AChE1.94 ± 0.13Mixed-type
4-N-phenylaminoquinoline derivative (11g)BChE28.37 ± 1.85-

Carbonic Anhydrase (CA) Inhibition

Quinoline-based sulfonamides have emerged as a significant class of inhibitors for carbonic anhydrase (CA), particularly the cancer-related isoforms hCA IX and hCA XII. mdpi.com A study focused on a new series of quinoline-based benzenesulfonamides where a primary sulfonamide group was incorporated at various positions of an anilino moiety attached to the quinoline scaffold. mdpi.com

The research demonstrated that para-sulfonamide derivatives exhibited the most potent inhibitory activity against hCA IX and hCA XII, with inhibition constants (KIs) in the nanomolar range. mdpi.com Specifically, derivatives 13a, 13b, and 13c showed KIs of 25.8, 5.5, and 18.6 nM against hCA IX, and 9.8, 13.2, and 8.7 nM against hCA XII, respectively. mdpi.com A meta-sulfonamide derivative, 11c, also displayed excellent inhibitory activity against hCA IX with a KI of 8.4 nM. mdpi.com

In contrast, the synthesized quinoline-based sulfonamides showed varied but generally potent inhibition against the cytosolic isoform hCA I, with KIs ranging from 55.4 nM to 1.56 µM. mdpi.com The para-sulfonamide analogues were the most effective hCA I inhibitors. mdpi.com The inhibitory activity against hCA II was also evaluated, with some previously reported 3-(quinolin-4-ylamino)benzenesulfonamides showing moderate activity. mdpi.com

Molecular docking simulations were conducted to rationalize the observed inhibitory actions, providing insights into the binding modes of these compounds within the active sites of the different CA isoforms. mdpi.com

Table 2: Carbonic Anhydrase Inhibitory Activity of Quinoline-Based Sulfonamides

CompoundhCA I KI (nM)hCA IX KI (nM)hCA XII KI (nM)
13a78.425.89.8
13b92.15.513.2
13c55.418.68.7
11c-8.4-
1681.431.1-

DNA Interaction Studies

DNA Intercalation Mechanisms

Benzo[h]quinoline (B1196314) derivatives have been investigated for their ability to interact with DNA, primarily through intercalation. researchgate.netresearchgate.net This mode of binding, where a planar molecule inserts itself between the base pairs of the DNA double helix, is a characteristic of many anticancer agents. researchgate.netnih.gov The planar aromatic structure of benzo[h]quinoline makes it a suitable scaffold for designing DNA intercalators. nih.govcapes.gov.br

Research has shown that the nature and size of the intercalating chromophore are crucial for the binding mode. nih.gov Studies on newly synthesized benzo[h]quinoline and tetrahydrobenzo[h]quinoline derivatives, which include a flexible (dimethylamino)ethylcarboxamide side chain, have demonstrated their potential as DNA-intercalating agents. researchgate.net Molecular modeling studies have supported these findings, indicating favorable binding energies for intercalation. researchgate.net

Furthermore, the interaction of certain 2-mercapto/2-selenobenzo[h]quinoline-3-carbaldehydes with DNA has been explored using absorption spectra, viscosity, and thermal denaturation studies. researchgate.net The binding constants (Kb) obtained from absorption spectra for a sulfur-containing compound (Kb = 2.7x10^5 M-1) and a selenium-containing compound (Kb = 3.8x10^6 M-1) suggest a strong interaction with DNA, indicative of intercalation. researchgate.net The planar structure of these compounds facilitates their insertion into the DNA duplex. researchgate.netresearchgate.net Some quinoline-based compounds have been shown to intercalate into the minor groove of DNA, leading to conformational changes in the DNA structure. nih.govnih.gov

DNA Damage Protection Research

In addition to intercalation, some benzo[h]quinoline derivatives have been studied for their ability to protect DNA from oxidative damage. researchgate.net It is proposed that these compounds can chelate metal ions like Fe(II) and Fe(III), which prevents the formation of harmful free radicals through the Fenton reaction. researchgate.net By intercalating into the DNA duplex, these quinoline derivatives can also directly react with free radicals, thereby shielding the DNA from damage. researchgate.net

Research on 2-mercapto/2-selenobenzo[h]quinoline-3-carbaldehydes has shown that these DNA-intercalating compounds are also potent antioxidants. researchgate.net This dual activity suggests a mechanism where the compounds not only bind to DNA but also neutralize damaging reactive oxygen species in the vicinity. researchgate.net In studies on cancer cells, certain quinoline-based derivatives have been observed to provoke a DNA damage response, activating pathways such as p53. nih.govbiorxiv.org

Insecticidal Activity Studies (e.g., against mosquito larvae)

Derivatives of benzo[h]quinoline have demonstrated significant potential as insecticidal agents, particularly against mosquito larvae such as Culex pipiens. researchgate.netresearchgate.netnih.gov A study focusing on pyrrolinone and hydrazone derivatives with a benzo[h]quinoline core revealed potent larvicidal activity. researchgate.netnih.gov One pyrrolinone derivative, compound 6, exhibited exceptionally high efficacy with a lethal concentration 50 (LC50) value of 0.4 μg/mL, which surpassed the activity of the conventional insecticide chlorpyrifos. researchgate.netnih.gov

Another series of benzo[h]quinoline-containing heterocycles, including pyridazinone derivatives, also showed high insecticidal activity. researchgate.net A specific pyridazinone, compound 3, had an LC50 value of 1.4 μg/mL (3.40 μM), also outperforming chlorpyrifos. researchgate.net

Molecular docking studies suggest that the insecticidal action of these compounds may be due to their ability to inhibit key neuroreceptors in mosquitoes, such as acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChR). researchgate.netresearchgate.net The strong and stable binding of these derivatives to the active site of AChE, as indicated by molecular dynamics simulations, supports their role as AChE inhibitors. researchgate.netresearchgate.net Structure-activity relationship (SAR) analysis has highlighted that specific structural features, like the pyridazinone and benzoxazinone (B8607429) frameworks, are crucial for the observed insecticidal potency. researchgate.net

Table 3: Larvicidal Activity of Benzo[h]quinoline Derivatives against Culex pipiens

CompoundCompound TypeLC50 (μg/mL)Reference Insecticide (Chlorpyrifos) LC50 (μg/mL)
6Pyrrolinone0.4>0.4
3Pyridazinone1.4>1.4

Applications in Materials Science and Coordination Chemistry

The benzo[h]quinoline scaffold is not only relevant in biological applications but also holds promise in materials science and coordination chemistry. orientjchem.orgsemanticscholar.org The presence of a nitrogen atom with a lone pair of electrons in the imino group of Schiff bases derived from benzo[h]quinoline allows for the coordination of various metal cations. orientjchem.org This property makes them valuable ligands in coordination chemistry. orientjchem.org

Schiff base ligands derived from 2-chloro benzo[h]quinoline-3-carbaldehyde have been synthesized and characterized. orientjchem.org These ligands are noted for their facile synthesis, tunable steric and electronic properties, and good solubility, which are desirable characteristics for creating metal complexes. orientjchem.org

In the realm of materials science, cyclometalated benzo[h]quinoline chloride complexes have been synthesized using microwave-assisted methods. semanticscholar.org This efficient synthesis technique allows for the rapid preparation of a library of homologous compounds. semanticscholar.org Such complexes, particularly those involving transition metals, are of interest for their potential use in catalytic systems and as functional materials for electronic applications. semanticscholar.orggoogle.com For example, iridium complexes with related quinoxaline (B1680401) ligands have been developed as electrophosphorescent materials with high luminescence efficiency. semanticscholar.org The formation of a cocrystal of 4-chlorobenzoic acid and quinoline has also been studied, demonstrating the hydrogen bonding interactions that can be utilized in crystal engineering. nih.govresearchgate.net

Ligand Design for Metal Complexation

The benzo[h]quinoline framework, a key component of this compound, is a significant scaffold in the design of ligands for metal complexation. researchgate.net Quinoline and its derivatives are well-regarded for their ability to form stable complexes with a variety of metal ions. This chelating capability is attributed to the nitrogen atom within the quinoline ring system, which can readily donate a lone pair of electrons to a metal center. researchgate.netresearchgate.net The resulting metal complexes often exhibit unique photophysical and electronic properties, making them valuable in materials science and catalysis. researchgate.net

Derivatives of benzo[h]quinoline are actively explored as ligands for the synthesis of photo- and electroluminescent metal complexes. researchgate.net The extended aromatic system of benzo[h]quinoline, in comparison to the simpler quinoline structure, can influence the electronic properties of the resulting metal complexes, potentially leading to enhanced luminescence or other desirable characteristics. The introduction of a chlorine atom at the 4-position, as in this compound, can further modify the ligand's electronic properties and, consequently, the behavior of its metal complexes.

Research has also focused on the synthesis of metal complexes with ligands derived from thiosemicarbazide (B42300) and quinoline scaffolds. uomphysics.net For instance, the ligand 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL) and its cobalt(III), nickel(II), and copper(II) complexes have been synthesized and characterized. uomphysics.net In these complexes, the ligand acts as a tridentate chelate, coordinating to the metal ion through nitrogen and sulfur donor atoms. uomphysics.net This body of work underscores the versatility of the quinoline framework in creating complex molecular architectures with specific functions.

A novel heteroatom-containing Schiff base, 4-((2-chlorobenzo[h]quinolin-3-yl)methyleneamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, has been synthesized by reacting 4-amino antipyrine (B355649) with 2-Chloro-benzo[h]quinoline-3-carbaldehyde. ariviyalpublishing.com The molecular structure of this ligand was confirmed by single crystal X-ray diffraction studies. ariviyalpublishing.com Such complex ligands derived from this compound have the potential to form intricate coordination compounds with interesting properties.

Fluorescent Chemosensor Development

The inherent fluorescence of the quinoline ring system makes its derivatives, including those of benzo[h]quinoline, excellent candidates for the development of fluorescent chemosensors. researchgate.netrsc.org These sensors are designed to detect the presence of specific analytes, such as metal ions or small molecules, through a change in their fluorescence properties. researchgate.netnih.gov The interaction between the chemosensor and the analyte can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal, allowing for sensitive and selective detection. nih.gov

Quinoline-based chemosensors have been successfully employed for the detection of a wide range of metal cations, including zinc, iron, copper, and lead. researchgate.netnih.gov The design of these chemosensors often involves modifying the quinoline structure to include specific binding sites for the target analyte. For example, a new mono-condensed Schiff base chemosensor was developed by the condensation of diaminomaleonitrile (B72808) and 4-quinoline carboxaldehyde for the detection of Pb2+ ions. nih.gov

The development of fluorescent sensors based on 1H-pyrazolo[3,4-b]quinolines has also been a subject of research. mdpi.com These compounds can be synthesized through methods like the Friedländer condensation and can be modified with various substituents to fine-tune their photophysical and biological properties. mdpi.comuj.edu.pl The intense fluorescence of many pyrazolo[3,4-b]quinolines has been utilized in creating sensors for different cations. mdpi.com

Research on Photophysical Properties and Photoinitiator Potential

The photophysical properties of quinoline derivatives are a significant area of research due to their potential applications in various fields, including as photoinitiators for polymerization reactions. uj.edu.plscielo.br Quinolines are known to be fluorescent molecules with good electron-accepting capabilities. scielo.br The absorption and emission properties of these compounds can be tailored by introducing different substituents onto the quinoline ring. scielo.br

Researchers have investigated 1H-pyrazolo[3,4-b]quinolines as potential photoinitiators for free-radical polymerization. mdpi.comuj.edu.pl These compounds can be prepared through reactions such as the Friedländer condensation. mdpi.comuj.edu.pl The efficiency of these compounds as photoinitiators is related to their ability to absorb light and generate reactive species that can initiate the polymerization process.

The synthesis and photophysical properties of new quinoline derivatives are actively being explored. For example, new quinolines have been synthesized through a three-component reaction between an aldehyde, an amine, and an alkyne, catalyzed by Lewis acids like InCl3. nih.gov The resulting compounds exhibit significant fluorescence, with some emitting green or blue light. nih.gov The presence of specific functional groups, such as an amino group on a 4-aryl substituent, can enhance the fluorescence properties of the quinoline backbone. nih.gov

Furthermore, studies on trifluoromethylated quinoline-phenol Schiff bases have revealed their photophysical and photostability properties. nih.gov These compounds were synthesized from 6-amino-4-(trifluoromethyl)quinolines and exhibited promising photophysical characteristics. nih.gov The molecular structure of these Schiff bases was confirmed by single-crystal X-ray diffraction, providing insights into their planarity and substituent orientations. nih.gov

Toxicological Mechanisms Research (e.g., Mutagenicity Studies)

The toxicological properties of quinoline and its derivatives are an important area of investigation, with a particular focus on their mutagenicity. industrialchemicals.gov.aunih.gov Quinoline itself is classified as a mutagenic substance, and there is evidence to suggest it may also be a carcinogen. industrialchemicals.gov.aucanada.ca Research into the mutagenicity of quinoline analogues is crucial for understanding their potential health risks.

Studies have shown that some benzoquinolines are mutagens in the Salmonella typhimurium assay (Ames test). nih.gov However, it has also been noted that benzoquinolines may be less toxic than their parent quinoline compounds. nih.gov The position of nitrogen atoms within the quinoline ring system appears to play a role in the mutagenic potential of these compounds. For instance, a study on quinoline analogues found that those with nitrogen atoms at specific positions in addition to the original nitrogen were mutagenic. nih.gov

In silico analysis, using computational models, is also employed to predict the mutagenicity of quinoline analogues. nih.gov While these models have shown some success, their predictive accuracy can vary depending on the chemical class. nih.gov For quinoline and indole (B1671886) analogues, statistical-based models have demonstrated higher sensitivity in predicting mutagenicity compared to knowledge-based models. nih.gov

Research on the genotoxicity of quinoline has indicated that it can induce DNA damage both in vitro and in vivo. canada.ca The U.S. EPA has noted that both mitogenic (promoting cell division) and genotoxic (damaging genetic material) mechanisms may be involved in quinoline-induced liver cancer, although further research is needed to confirm this. canada.ca

Future Directions and Emerging Research Avenues for 4 Chlorobenzo H Quinoline

Development of Novel Synthetic Methodologies and Reactivity Profiles

The synthesis of quinoline (B57606) and its derivatives is a well-established area of organic chemistry, with numerous classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. bohrium.comacgpubs.org However, the development of more efficient, sustainable, and regioselective methods for the synthesis of specific derivatives like 4-Chlorobenzo[h]quinoline remains a key research focus. Future synthetic strategies are expected to move towards greener approaches, employing environmentally benign solvents and catalysts. bohrium.com

Modern synthetic approaches that could be adapted for this compound include:

Transition-metal catalyzed cross-coupling reactions: These methods offer a powerful tool for the introduction of the chlorine atom and other functional groups onto the benzo[h]quinoline (B1196314) scaffold with high precision. rsc.org

C-H bond functionalization: Direct functionalization of the quinoline core is an atom-economical approach that avoids the need for pre-functionalized starting materials, offering a more streamlined synthetic pathway. rsc.org

Multi-component reactions: These reactions, where multiple starting materials react in a single step to form a complex product, can provide rapid access to a library of this compound derivatives for screening purposes. bohrium.com

Understanding the reactivity profile of this compound is crucial for its application. The presence of the chlorine atom at the 4-position significantly influences the electronic properties of the quinoline ring system, making it susceptible to nucleophilic substitution reactions. mdpi.com Future research will likely focus on exploring its reactions with a variety of nucleophiles to generate a diverse range of derivatives with tailored properties. The reactivity of the benzo[h]quinoline core in electrophilic substitution reactions also warrants further investigation to enable functionalization at other positions. ecorfan.org

Table 1: Potential Synthetic Approaches for this compound

Synthetic MethodDescriptionPotential Advantages
Modified Friedländer AnnulationCondensation of an appropriately substituted 2-aminonaphthaldehyde or ketone with a compound containing a reactive methylene (B1212753) group.Direct formation of the benzo[h]quinoline core.
Palladium-Catalyzed Cross-CouplingCoupling of a pre-functionalized benzo[h]quinoline (e.g., with a boronic acid or stannane) with a chlorine source.High functional group tolerance and regioselectivity.
C-H ChlorinationDirect introduction of a chlorine atom at the C-4 position of the benzo[h]quinoline scaffold using a suitable chlorinating agent and catalyst.Atom economy and reduced number of synthetic steps.
Photoredox CatalysisUtilizes visible light to initiate radical-mediated reactions for the introduction of the chloro group under mild conditions.Green and sustainable approach.

Advanced Computational Modeling for Structure-Based Design and Optimization

Computational chemistry offers a powerful and cost-effective tool for accelerating the discovery and optimization of novel compounds. For this compound, advanced computational modeling can provide valuable insights into its structure-property relationships and guide the design of new derivatives with enhanced activities.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be employed to study the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. semanticscholar.org These calculations can help in predicting the most reactive sites for chemical modification and understanding the impact of substituents on the molecule's properties.

Molecular Docking: In the context of drug discovery, molecular docking can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: By establishing a mathematical relationship between the chemical structure and biological activity of a series of this compound derivatives, QSAR models can be developed to predict the activity of untested compounds, thereby prioritizing synthetic efforts. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound derivatives and their biological targets, offering insights into the stability of the complex and the mechanism of action. nih.gov

Table 2: Computational Tools for this compound Research

Computational ToolApplicationExpected Outcome
Gaussian, ORCADFT calculations to determine electronic properties, optimized geometry, and vibrational frequencies. semanticscholar.orgmdpi.comUnderstanding of reactivity, stability, and spectroscopic characteristics.
AutoDock, GlideMolecular docking simulations to predict binding modes and affinities to biological targets. nih.govIdentification of potential protein targets and rational design of inhibitors.
MOE, Schrödinger SuiteQSAR model development to correlate structural features with biological activity. researchgate.netPredictive models for virtual screening and lead optimization.
GROMACS, AMBERMD simulations to study the dynamic behavior of ligand-protein complexes. nih.govInsights into binding stability and conformational changes upon binding.

Exploration of New Biological Targets and Mechanistic Pathways

The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. researchgate.netarabjchem.org While the specific biological profile of this compound is not yet extensively characterized, its structural similarity to known bioactive molecules suggests significant therapeutic potential.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications. Potential areas of exploration include:

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, such as DNA intercalation, inhibition of topoisomerases, and modulation of signaling pathways. arabjchem.orgresearchgate.net The planar aromatic system of this compound makes it a candidate for DNA-intercalating agents.

Enzyme Inhibition: The quinoline core can serve as a scaffold for the design of inhibitors for a variety of enzymes. For instance, derivatives of quinoline have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. tandfonline.com

Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Quinolines have a long history in this area, and this compound derivatives could be explored for their activity against a range of bacteria and fungi. mdpi.com

Neuroprotective Agents: Some quinoline derivatives have shown promise as neuroprotective agents, and exploring the potential of this compound in this context could lead to new treatments for neurodegenerative diseases. mdpi.com

A crucial aspect of this research will be to elucidate the mechanism of action of any identified bioactive compounds. This will involve a combination of biochemical assays, cell-based studies, and computational modeling to identify the specific molecular targets and pathways that are modulated by this compound derivatives.

Interdisciplinary Research in Chemical Biology and Material Science

The unique photophysical and electronic properties of the benzo[h]quinoline scaffold open up exciting opportunities for interdisciplinary research in chemical biology and material science.

In the realm of chemical biology , this compound derivatives could be developed as:

Fluorescent Probes: The extended aromatic system of benzo[h]quinolines often endows them with fluorescent properties. researchgate.net By attaching specific recognition motifs, this compound-based probes could be designed to selectively bind to and visualize biomolecules or cellular structures, aiding in the study of biological processes.

In material science , the rigid, planar structure of this compound makes it an attractive building block for the creation of novel organic materials with interesting electronic and optical properties. Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Benzoquinoline derivatives have been explored as components of OLEDs due to their electroluminescent properties. researchgate.net The introduction of a chlorine atom can modulate the electronic properties and potentially enhance the performance of these materials.

Organic Semiconductors: The extended π-conjugated system of this compound suggests its potential use as an organic semiconductor in devices such as organic field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs): The nitrogen atom in the quinoline ring can act as a ligand to coordinate with metal ions, enabling the construction of MOFs. These materials have a wide range of applications, including gas storage, catalysis, and sensing.

The exploration of this compound at the interface of chemistry, biology, and material science holds the promise of significant scientific advancements and the development of novel technologies with real-world impact.

Q & A

Q. How can divergent functionalization strategies expand the chemical space of this compound?

  • Methodological Answer :
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at the 4-position (Pd(PPh3_3)4_4, 80°C).
  • Nucleophilic substitution : Replace chlorine with amines (e.g., piperazine) in DMF at 120°C .
  • Photocatalysis : Visible-light-mediated C–H activation for late-stage diversification (e.g., Ru(bpy)3_3Cl2_2) .

Data Handling and Research Design

Q. How should researchers address conflicting spectral data in this compound characterization?

  • Methodological Answer :
  • Triangulate techniques : Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to resolve ambiguities (e.g., distinguishing regioisomers).
  • Reference databases : Cross-check with NIST Chemistry WebBook for IR/MS matches .

Q. What frameworks ensure rigorous experimental design for this compound studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example, a study on anticonvulsant activity should define the model organism (e.g., zebrafish), dosage ranges, and positive controls (e.g., valproic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.